molecular formula C14H21N B8778061 3-Pentyl-3-phenylazetidine

3-Pentyl-3-phenylazetidine

Cat. No. B8778061
M. Wt: 203.32 g/mol
InChI Key: CMSJVFXGFXVLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877968B2

Procedure details

To a solution containing 5.26 g (14.1 mmol) of toluene-4-sulfonic acid 2-cyano-2-phenylheptyl ester in 25 mL of THF under nitrogen are added cautiously 600 mg (15.5 mmol) of LiAlH4 powder. The reaction medium is stirred for 1 hour at room temperature and then treated with a sodium sulfate paste (hot water+Na2SO4). After stirring for 30 minutes at room temperature, the salts formed are filtered off and the filtrate is evaporated under reduced pressure. The residue is taken up in dichloromethane and washed with aqueous 1N sodium hydroxide solution. The organic phase is dried over sodium sulfate, filtered and evaporated under reduced pressure. 2.90 g of a colourless oil are obtained and used in the following step without further purification.
Name
toluene-4-sulfonic acid 2-cyano-2-phenylheptyl ester
Quantity
5.26 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
water Na2SO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)([CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH2:4]OS(C1C=CC(C)=CC=1)(=O)=O)#[N:2].[H-].[H-].[H-].[H-].[Li+].[Al+3].S([O-])([O-])(=O)=O.[Na+].[Na+].O.[O-]S([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[CH2:16]([C:3]1([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH2:1][NH:2][CH2:4]1)[CH2:17][CH2:18][CH2:19][CH3:20] |f:1.2.3.4.5.6,7.8.9,10.11.12.13|

Inputs

Step One
Name
toluene-4-sulfonic acid 2-cyano-2-phenylheptyl ester
Quantity
5.26 g
Type
reactant
Smiles
C(#N)C(COS(=O)(=O)C1=CC=C(C=C1)C)(CCCCC)C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
600 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
water Na2SO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.[O-]S(=O)(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction medium is stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 30 minutes at room temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the salts formed
FILTRATION
Type
FILTRATION
Details
are filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under reduced pressure
WASH
Type
WASH
Details
washed with aqueous 1N sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCC)C1(CNC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 101.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.